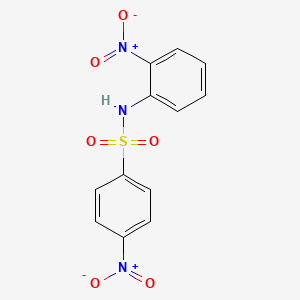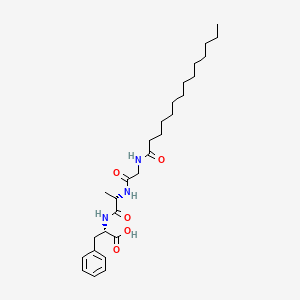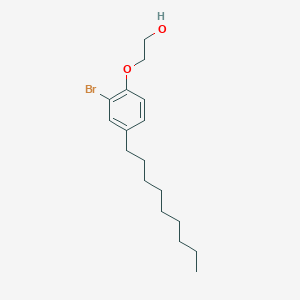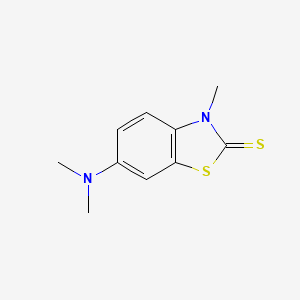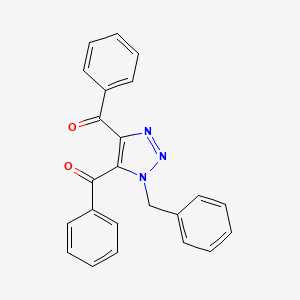![molecular formula C13H24O3Si B12565895 (Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane CAS No. 192142-99-7](/img/structure/B12565895.png)
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane is an organosilicon compound with the molecular formula C13H24O3Si. This compound is known for its unique bicyclic structure, which includes a norbornene moiety. It is commonly used in various chemical applications due to its reactivity and ability to form stable bonds with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane typically involves the reaction of norbornene with triethoxysilane. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, under controlled temperature and pressure conditions . The reaction can be represented as follows:
[ \text{Norbornene} + \text{Triethoxysilane} \xrightarrow{\text{Catalyst}} \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The triethoxy groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various organosilicon derivatives.
Substitution: Compounds with different functional groups replacing the triethoxy groups.
Scientific Research Applications
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical imaging.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.
Mechanism of Action
The mechanism of action of (Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane involves its ability to form stable bonds with other molecules. The triethoxy groups can undergo hydrolysis to form silanols, which can then condense to form siloxane bonds. This property makes it useful in forming stable coatings and adhesives. The bicyclic structure also contributes to its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
(Bicyclo[2.2.1]hept-5-en-2-yl)triethoxysilane: Similar structure but with a different position of the double bond.
5-(Triethoxysilyl)-2-norbornene: Another compound with a norbornene moiety and triethoxy groups.
Uniqueness
(Bicyclo[2.2.1]hept-1-en-2-yl)(triethoxy)silane is unique due to its specific bicyclic structure and the position of the double bond, which imparts distinct reactivity and stability compared to other similar compounds .
Properties
CAS No. |
192142-99-7 |
|---|---|
Molecular Formula |
C13H24O3Si |
Molecular Weight |
256.41 g/mol |
IUPAC Name |
2-bicyclo[2.2.1]hept-1-enyl(triethoxy)silane |
InChI |
InChI=1S/C13H24O3Si/c1-4-14-17(15-5-2,16-6-3)13-10-11-7-8-12(13)9-11/h11H,4-10H2,1-3H3 |
InChI Key |
ZNUGTBDONWLTAT-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C1=C2CCC(C2)C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


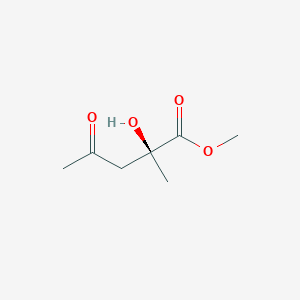
![Ethyl 5-amino-3-(4-(tert-butyl)phenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B12565824.png)
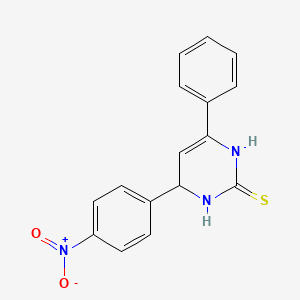
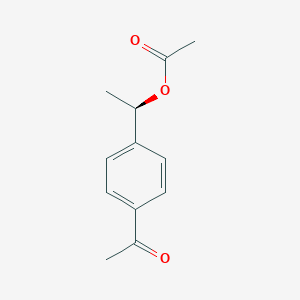
![2-amino-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B12565846.png)
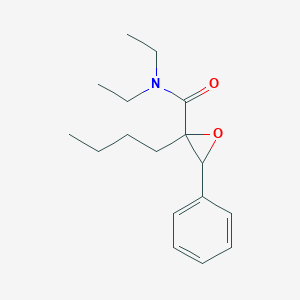
![4-{[(2R)-1-Ethoxy-1-oxopropan-2-yl]oxy}phenyl benzoate](/img/structure/B12565853.png)
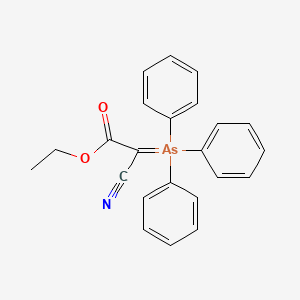
![Ethyl [1-(2-methylaziridin-1-yl)propan-2-yl]carbamate](/img/structure/B12565859.png)
